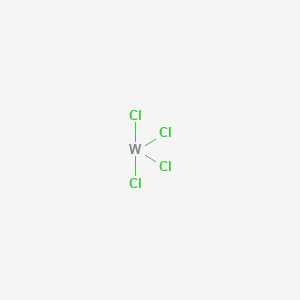
Scandiumtrichlorid
Übersicht
Beschreibung
Scandium trichloride (ScCl3) is an inorganic chemical compound with the molecular formula ScCl3. It is a white, crystalline solid with a melting point of 201.3 °C. Scandium trichloride has a wide range of applications in chemical synthesis, as a catalyst, and as a reagent. It is also used in the production of high-purity scandium metal and in the processing of scandium-containing materials. In addition, scandium trichloride has been studied for potential medical applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Scandiumchloridhydraten
Scandiumtrichlorid kann zur Synthese von Scandiumchloridhydraten wie ScCl3·3H2O und Sc2Cl4(OH)2·12H2O verwendet werden . Diese Verbindungen wurden mit Techniken wie Einkristall-Röntgendiffraktometrie, 45Sc-NMR-Spektroskopie und DFT-Berechnungen charakterisiert .
NMR-Spektroskopie
This compound ist nützlich in der Kernmagnetresonanz (NMR)-Spektroskopie . Das Nuklid 45Sc, das mit einer natürlichen Häufigkeit von 100 % vorkommt, ist ein hervorragender Kern für die Beobachtung mittels Festkörper-NMR-Spektroskopie .
DFT-Berechnungen
This compound wird in Dichtefunktionaltheorie (DFT)-Berechnungen verwendet . DFT-Berechnungen für die statische ScCl3-Struktur überschätzen konsistent die Quadrupolkopplungskonstanten, was auf das mögliche Vorhandensein von Kristallwasserdynamik auf der NMR-Zeitskala hindeutet .
Herstellung des Lithiumsalzes eines anionischen Scandiumtetraborhydridkomplexes
ScCl3 kann zur Herstellung des Lithiumsalzes eines anionischen Scandiumtetraborhydridkomplexes (LiSc(BH4)4) verwendet werden, indem eine Kugelmahlmischung gebildet wird . LiSc(BH4)4 kann als potenzielles Wasserstoffspeichermaterial verwendet werden .
Prins-Cyclisierungskatalysator
This compound ist ein Prins-Cyclisierungskatalysator . Die Prins-Reaktion ist eine chemische Reaktion, die verwendet wird, um einen allylischen Alkohol und ein Aldehyd oder Keton unter Verwendung eines Lewis-Säure-Katalysators zu einem 1,3-Dioxan umzuwandeln.
Bildung eines intermetallischen Nickel-Scandium-Verbindungsfilms
This compound wird verwendet, um einen intermetallischen Nickel-Scandium-Verbindungsfilm durch potentiostatische kathodische Reduktion aus geschmolzenen Salzmischungen zu bilden<a aria-label="4: " data-citationid="998acf04-e906-7313-715d-355ea3477bbd-32" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/aldrich/45
Wirkmechanismus
Target of Action
Scandium trichloride (ScCl3) is a scandium halide . It is primarily used in the formation of intermetallic nickel-scandium compound films by potentiostatic cathodic reduction from molten salt mixtures . The primary targets of ScCl3 are therefore the components of these mixtures, particularly nickel and scandium.
Mode of Action
ScCl3 interacts with its targets through a process known as potentiostatic cathodic reduction . This involves the application of a constant potential difference, which drives the reduction of the scandium ions in the molten salt mixture, leading to the formation of the intermetallic compound film.
Biochemical Pathways
It has been suggested that sccl3 can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements .
Result of Action
The primary result of ScCl3 action is the formation of an intermetallic nickel-scandium compound film . This film has potential applications in various industries, including electronics and materials science.
Zukünftige Richtungen
Scandium(III) chloride is used in specialized areas such as a doping substance of zirconia, as a component of aluminum alloys, or recently, as an ingredient of matrix materials for LED phosphors . Its future directions could involve further exploration of its potential uses in these and other areas.
Biochemische Analyse
Biochemical Properties
The biochemical effects of scandium refer to the bioactivity, behavior, and toxicity of Scandium element or compounds in cells, tissues, organs, and organisms . The bioavailability of scandium is very low, so it is considered as a metal of low toxicity .
Cellular Effects
Scandium trichloride demonstrates attractive metabolic effects on microbes that is of great interest in white biotechnology . Scandium increases the production of proteins and secondary metabolites and activates poorly expressed genes .
Molecular Mechanism
Scandium trichloride is a Lewis acid that absorbs water to give aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans - [ScCl2(H2O)4]Cl·2H2O . With the less basic ligand tetrahydrofuran, ScCl3 yields the adduct ScCl3(THF)3 as white crystals .
Temporal Effects in Laboratory Settings
The effects of scandium are exerted at the level of transcription of pathway-specific positive regulatory genes, as demonstrated by marked upregulation of actII-ORF4 in Streptomyces lividans cells exposed to scandium .
Dosage Effects in Animal Models
The LD50 doses for ScCl3 at 24 h postexposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection . ScCl3 is extensively deposited in the liver and spleen .
Metabolic Pathways
The concentrations of metal ions in biological systems are selectively controlled by their charge, size, and hard or soft ligand preference in cell metabolism . The uptake pathways of calcium, iron, and a few other metals have been investigated in much detail, but little is known about most other metal ions .
Eigenschaften
IUPAC Name |
trichloroscandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Sc/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZCYSFPFUKKE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Sc](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ScCl3, Cl3Sc | |
| Record name | Scandium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Scandium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042372 | |
| Record name | Scandium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White deliquescent solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | Scandium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8689 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10361-84-9 | |
| Record name | Scandium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium trichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Scandium chloride (ScCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium(III) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the different ways Scandium trichloride can be synthesized?
A2: One method involves the reaction of Scandium metal with Ammonium chloride in the presence of Cupric chloride within a sealed copper ampoule, resulting in two ammoniates of Scandium trichloride: ScCl3(NH3) and ScCl3(NH3)2. [, ] Another method involves reacting potassium salts of hydro-tris-pyrazolylborate ligands with the tris THF adduct of Scandium trichloride. This reaction leads to the formation of Scandium complexes like (TpMe,Me)ScCl2(THF) and (TptBu,Me)ScCl2. []
Q2: How does Scandium trichloride interact with other ligands?
A3: Scandium trichloride can react with various ligands. For instance, it forms complexes with neutral N3- and SNS-donor ligands, which have been studied for their potential in ethene polymerization catalysis. [] Additionally, it can react with podand ligands (inorganic esters of polyoxaethylene glycols), as demonstrated by 45Sc NMR studies. [] Furthermore, Scandium trichloride serves as a precursor for synthesizing Scandium carbene complexes by reacting with different anionic ligands such as alkyl, amido, and phosphido groups. []
Q3: What is known about the thermodynamic properties of Scandium trichloride?
A5: Studies have investigated the thermodynamics of evaporation of Scandium trichloride, examining its existence in both ScCl3 and Sc2Cl6 forms. [] Additionally, research has focused on determining the standard enthalpy of formation of crystalline Scandium trichloride. []
Q4: What are the potential applications of Scandium trichloride beyond catalysis?
A4: While research primarily focuses on its catalytic properties, Scandium trichloride's ability to form diverse complexes opens possibilities for applications in material science, coordination chemistry, and potentially in developing new materials with tailored properties.
Q5: What is the historical context of Scandium trichloride research?
A8: Research on Scandium trichloride has evolved from investigating its basic chemical properties, like structure and thermodynamics [, , , ], to exploring its potential in specific applications like catalysis []. Early studies focused on its synthesis and the characterization of its complexes [, ]. Over time, the focus shifted towards understanding its reactivity and exploring its potential in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)



![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)